C-6 NBD-dihydro-Ceramide

Descripción general

Descripción

C-6 NBD-dihydro-Ceramide is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is often used in biochemical research due to its fluorescent properties, which make it useful in studying cellular processes and membrane dynamics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of C-6 NBD-dihydro-Ceramide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The process often includes:

Formation of the Octadecan-2-YL Core: This step involves the reaction of octadecanol with appropriate reagents to introduce hydroxyl groups at specific positions.

Attachment of the Benzoxadiazol Group: The benzoxadiazol moiety is introduced through a coupling reaction, often using reagents like nitrobenzoxadiazol chloride.

Final Assembly: The final step involves the coupling of the hexanamide group to the core structure, typically under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

C-6 NBD-dihydro-Ceramide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine.

Substitution: The benzoxadiazol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield octadecanone derivatives, while reduction of the nitro group may produce amino derivatives.

Aplicaciones Científicas De Investigación

C-6 NBD-dihydro-Ceramide is widely used in scientific research due to its fluorescent properties. Some key applications include:

Cellular Imaging: Used as a fluorescent probe to study cell membranes and intracellular processes.

Membrane Dynamics: Helps in understanding the behavior of lipid bilayers and membrane proteins.

Drug Delivery Systems: Investigated for its potential in targeted drug delivery due to its ability to integrate into lipid membranes.

Biochemical Assays: Utilized in various assays to detect and quantify biological molecules.

Mecanismo De Acción

The compound exerts its effects primarily through its integration into lipid membranes, where it can influence membrane fluidity and dynamics. The benzoxadiazol group provides fluorescence, allowing researchers to track the compound’s location and interactions within cells. The hydroxyl and amide groups facilitate interactions with other biomolecules, contributing to its versatility in research applications.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-DSPE): Similar in structure but with a phosphoethanolamine group instead of a hexanamide group.

N-(1,3-Dihydroxyoctadecan-2-yl)hexadecanamide: Lacks the benzoxadiazol group, making it non-fluorescent.

Uniqueness

C-6 NBD-dihydro-Ceramide is unique due to its combination of hydroxyl, amide, and benzoxadiazol groups, which provide both functional versatility and fluorescent properties. This makes it particularly valuable in research applications where tracking and visualization are crucial.

Actividad Biológica

C-6 NBD-dihydro-Ceramide (C6-NBD-dihydro-Cer) is a fluorescently labeled sphingolipid that plays a significant role in various biological processes, particularly in cell signaling and membrane dynamics. This article explores its biological activity through a review of relevant studies, highlighting its mechanisms, applications in research, and implications for health.

Overview of this compound

This compound is a derivative of dihydroceramide, which is crucial in the sphingolipid metabolic pathway. The compound is characterized by the incorporation of a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, allowing for visualization and tracking within biological systems. Dihydroceramides serve as precursors to ceramides and are involved in various cellular functions, including apoptosis, cell growth, and differentiation.

- Sphingolipid Metabolism : C6-NBD-dihydro-Cer is used to study sphingolipid metabolism due to its fluorescent properties. It can be metabolized into more complex sphingolipids, highlighting its role in the synthesis pathways of ceramides and sphingomyelins .

- Cell Signaling : The compound has been shown to influence cell signaling pathways that regulate growth and survival. For example, studies indicate that C6-NBD-dihydro-Cer can reverse the inhibitory effects of certain compounds on neuronal growth, suggesting its potential role in neuroprotection .

- Membrane Dynamics : C6-NBD-dihydro-Cer has been utilized to investigate membrane dynamics due to its ability to integrate into lipid bilayers. This property allows researchers to study the behavior of sphingolipids within cellular membranes .

Case Studies

- Neuronal Growth : In experiments involving hippocampal neurons, C6-NBD-dihydro-Cer was effective in counteracting the negative effects of specific inhibitors on axonal growth. This suggests that it may promote neuronal health and development under certain conditions .

- Ceramide Profiling : A study profiling ceramides in relation to type 2 diabetes (T2D) and cardiovascular disease (CVD) found associations between specific dihydroceramides and disease risk factors. Although C6-NBD-dihydro-Cer was not directly linked to these conditions, its role as a metabolic precursor highlights its importance in broader sphingolipid research .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Harel & Futerman (1997) | C6-NBD-dihydro-Cer reversed FB1-induced inhibition of axonal growth | Potential therapeutic agent for neurodegenerative diseases |

| PMC3540835 | Developed a fluorescent assay for ceramide synthase activity using NBD-labeled substrates | Enhanced understanding of sphingolipid metabolism |

| PMC8854598 | Dihydroceramide profiling linked specific dihydroceramides with T2D and CVD risk | Indicates metabolic pathways involving dihydroceramides may influence disease outcomes |

Applications in Research

C6-NBD-dihydro-Cer has broad applications in biochemical research:

- Fluorescence Microscopy : Its fluorescent properties allow for real-time tracking of sphingolipid metabolism within cells.

- Assay Development : It serves as a substrate for ceramide synthase assays, facilitating the study of enzyme activity related to lipid metabolism .

- Neuroscience : Investigating the role of sphingolipids in neuronal health and disease progression.

Propiedades

IUPAC Name |

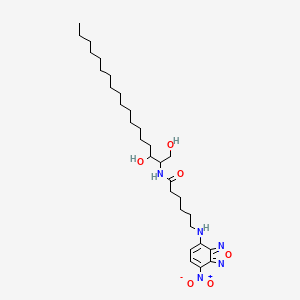

N-(1,3-dihydroxyoctadecan-2-yl)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZLBJRDZRUTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693945 | |

| Record name | N-(1,3-Dihydroxyoctadecan-2-yl)-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114301-95-0 | |

| Record name | N-(1,3-Dihydroxyoctadecan-2-yl)-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.